
1-(4-Methoxyphenyl)pent-1-en-3-one
Übersicht
Beschreibung
1-(4-Methoxyphenyl)pent-1-en-3-one is a compound that belongs to the class of organic compounds known as chalcones. These are aromatic ketones that form the central core for a variety of important biological compounds. Chalcones are known for their diverse range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The methoxy group attached to the phenyl ring may influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity .
Synthesis Analysis
The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed crossed aldol condensation between an aldehyde and a ketone, where at least one must have an α-hydrogen. In the case of 1-(4-Methoxyphenyl)pent-1-en-3-one, the synthesis would typically involve the reaction of 4-methoxyacetophenone with an appropriate aldehyde under basic conditions. The synthesis of similar compounds has been reported, where variations in the aldehyde component lead to different substituents on the chalcone backbone .
Molecular Structure Analysis
The molecular structure of chalcones can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For instance, the crystal structure of related chalcones has been determined, showing that these compounds can crystallize in various systems such as monoclinic and orthorhombic, with specific space groups and cell parameters . The molecular geometry and vibrational frequencies have also been calculated using density functional theory (DFT) and compared with experimental data, showing good agreement .
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of reactive α,β-unsaturated carbonyl systems. They can participate in cycloaddition reactions, serve as precursors for the synthesis of heterocycles, and undergo bromination reactions. The regiospecific allylic bromination of chalcones has been reported, which is useful for further synthetic applications . Additionally, the presence of the methoxy group can influence the reactivity of the molecule, potentially leading to selective reactions at specific sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones, including 1-(4-Methoxyphenyl)pent-1-en-3-one, can be characterized by their melting points, solubility, and stability. The electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined through quantum chemical calculations. These properties are important for understanding the reactivity and potential biological activity of the compound. The HOMO-LUMO gap, for example, is an indicator of the chemical stability and reactivity of the molecule . The molecular electrostatic potential (MEP) and Mulliken atomic charges provide insights into the distribution of electron density within the molecule, which is crucial for predicting sites of chemical reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
- Summary of the Application: “1-(4-Methoxyphenyl)pent-1-en-3-one” (MPP) is a flavoring compound that has been discussed in the context of food safety . It has been investigated for its mode of action in inducing micronuclei, which is a biomarker often used in genotoxicity testing .
- Results or Outcomes: The European Food Safety Authority has discussed MPP’s potential to give a misleading positive result via aneuploidy . Aneuploidy is a condition in which cells have an abnormal number of chromosomes, and it is often associated with malignant transformations.
-
Chemical Synthesis: “1-(4-Methoxyphenyl)pent-1-en-3-one” is a chemical compound that can be used in various chemical syntheses . Its specific applications would depend on the context of the synthesis and the desired end product.
-
Pharmacokinetics Research: The compound has certain properties that could make it interesting for pharmacokinetics research . For example, it is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
-
Safety Testing: As mentioned earlier, “1-(4-Methoxyphenyl)pent-1-en-3-one” has been discussed in the context of food safety . It could potentially be used in other safety testing contexts as well.
-
Chemical Synthesis
- Summary of the Application: This compound can be used in various chemical syntheses . Its specific applications would depend on the context of the synthesis and the desired end product .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results or Outcomes: The outcomes would vary depending on the specific synthesis .
-
Flavor Enhancer
-
Pharmacokinetics Research
- Summary of the Application: The compound has certain properties that could make it interesting for pharmacokinetics research . For example, it is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the context of the research .
- Results or Outcomes: The outcomes would vary depending on the specific research .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQOBRACOQXGE-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231670 | |
| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
278.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol) | |
| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-(4-Methoxyphenyl)pent-1-en-3-one | |
CAS RN |
104-27-8, 82297-64-1 | |
| Record name | 1-Penten-3-one, 1-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082297641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 104-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)pent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ZZO1ACOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.3 - 61.9 °C | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



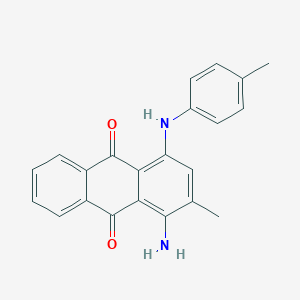

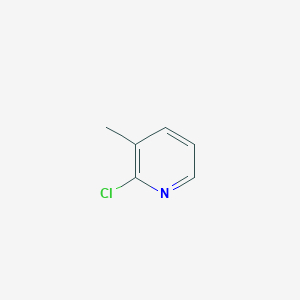
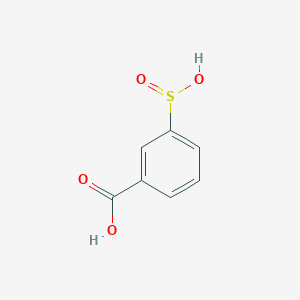



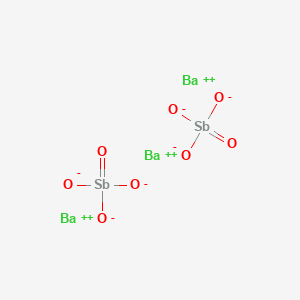
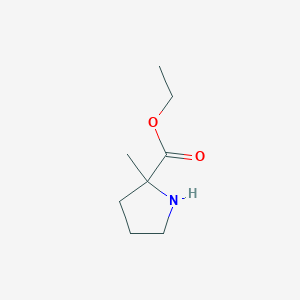
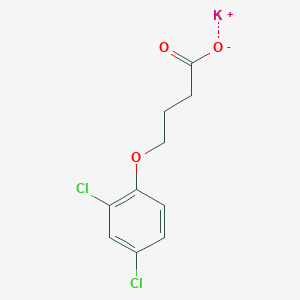
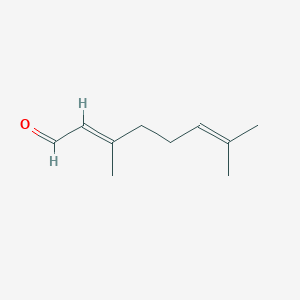
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
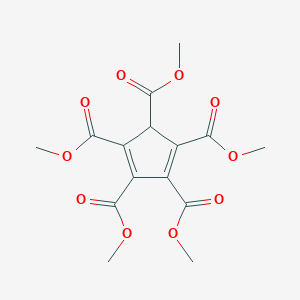
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)